

Application Notes and Protocols: ICG-Tetrazine for PET Imaging Applications

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Compound of Interest

Compound Name: ICG-Tetrazine

Cat. No.: B8084806

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Introduction

The use of bioorthogonal chemistry has revolutionized the field of molecular imaging and targeted drug delivery. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a strained trans-cyclooctene (TCO) is a cornerstone of this approach, prized for its exceptionally fast reaction kinetics and high specificity in complex biological environments.^{[1][2][3]} This has led to the development of pretargeted positron emission tomography (PET) imaging strategies that decouple the targeting vector from the radiolabel, offering significant advantages over traditional radioimmunoconjugates.^{[4][5]}

This document provides detailed application notes and protocols for the use of tetrazine conjugates in PET imaging. While the specific use of an Indocyanine Green (ICG)-Tetrazine conjugate for PET imaging is a novel concept with limited direct literature, the principles and protocols outlined here for radiolabeled tetrazines are directly applicable. The incorporation of ICG, a near-infrared fluorescent dye, would create a powerful dual-modality imaging agent for both fluorescence-guided surgery and deep-tissue PET imaging.

Principle of Pretargeted PET Imaging

The pretargeting strategy involves a two-step process that separates the slow pharmacokinetics of a targeting molecule (e.g., an antibody) from the rapid clearance of a small-molecule radiotracer.

- **Step 1: Targeting.** A targeting vector, typically a monoclonal antibody (mAb) modified with a trans-cyclooctene (TCO) moiety, is administered to the subject. This mAb-TCO conjugate is allowed to accumulate at the target site (e.g., a tumor) and clear from the bloodstream over a period of 24 to 48 hours.
- **Step 2: Imaging.** A small, radiolabeled tetrazine molecule is then injected. This molecule rapidly circulates throughout the body and undergoes a highly specific "click" reaction with the TCO-modified antibody at the target site. The unreacted radiolabeled tetrazine is quickly cleared from the body through renal or hepatobiliary excretion, leading to high tumor-to-background contrast images in a short time frame.

This approach allows for the use of short-lived PET isotopes like Gallium-68 (^{68}Ga) and Fluorine-18 (^{18}F), which would otherwise be incompatible with the long biological half-life of intact antibodies. This significantly reduces the radiation dose to the patient compared to directly labeled antibodies with long-lived isotopes like Zirconium-89 (^{89}Zr).

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving radiolabeled tetrazines for pretargeted PET imaging.

Table 1: Radiolabeling Efficiency and Purity

Radiotracer	Radionuclide	Chelator/ Prosthetic Group	Radiochemical Yield (Decay-Corrected)	Radiochemical Purity	Specific Activity	Reference(s)
Tz-PEG ₁₁ - Al[¹⁸ F]- NOTA	¹⁸ F	Al[¹⁸ F]- NOTA	54–65%	>96%	21.4–26.7 GBq/μmol	
⁶⁴ Cu-Tz- Bn-NOTA	⁶⁴ Cu	NOTA	>90%	>99%	Not Reported	
[¹⁸ F]FDG- Tz	¹⁸ F	[¹⁸ F]FDG	6.5 ± 3.6%	>99%	Not Reported	
[⁶⁸ Ga]Ga- THP-Tz	⁶⁸ Ga	THP	>95%	>98%	Not Reported	
[⁶⁸ Ga]Ga- DOTA- PEG ₁₁ -Tz	⁶⁸ Ga	DOTA	Not Reported	>95%	Not Reported	
⁶⁴ Cu-Tz- SarAr	⁶⁴ Cu	SarAr	>90%	>99%	Not Reported	
[⁸⁹ Zr]Zr- DFO- PEG ₅ -Tz	⁸⁹ Zr	DFO	Not Reported	Not Reported	Not Reported	

Table 2: In Vivo Tumor Uptake and Biodistribution

Radiotracer / Pretargeting System	Tumor Model	Tumor Uptake (%ID/g)	Time Point (post-injection of Tz)	Tumor-to-Muscle Ratio	Reference(s)
Al ^[18F] NOTA-labeled tetrazine / 5B1-TCO	BxPC3 pancreatic cancer	6.4	4 h	Not Reported	
⁶⁴ Cu-Tz-Bn-NOTA / A33-TCO	SW1222 colorectal cancer	4.1 ± 0.3	12 h	27.0 ± 7.4	
[⁶⁸ Ga]3 / CC49-TCO	LS174T colorectal cancer	2.1 ± 0.1	2 h	Not Reported	
⁶⁴ Cu-Tz-SarAr / sshuA33-PEG ₁₂ -TCO	SW1222 colorectal cancer	6.7 ± 1.7	1 h	21.5 ± 5.6 (at 24 h)	
[⁸⁹ Zr]Zr-DFO-PEG ₅ -Tz / U36-TCO	HNSCC (VU-SCC-OE)	1.5 ± 0.2	72 h	Not Reported	

Experimental Protocols

Protocol 1: General Radiolabeling of a DOTA-Tetrazine Conjugate with Gallium-68

This protocol describes a general method for the radiolabeling of a DOTA-functionalized tetrazine with ⁶⁸Ga.

Materials:

- DOTA-Tetrazine conjugate (e.g., DOTA-PEG₁₁-Tz)

- $^{68}\text{GaCl}_3$ eluted from a $^{68}\text{Ge}/^{68}\text{Ga}$ generator in 0.1 M HCl
- Sodium acetate buffer (1 M, pH 4.5)
- Sterile water for injection
- C18 Sep-Pak cartridge
- Ethanol
- Saline
- Radio-TLC or radio-HPLC system for quality control

Procedure:

- Elute the $^{68}\text{Ge}/^{68}\text{Ga}$ generator with 0.1 M HCl to obtain $^{68}\text{GaCl}_3$.
- In a sterile reaction vial, add 5-10 nmol of the DOTA-Tetrazine conjugate dissolved in sterile water.
- Add the $^{68}\text{GaCl}_3$ eluate (approximately 1-2 mL) to the reaction vial.
- Adjust the pH of the reaction mixture to 4.0-4.5 by adding sodium acetate buffer.
- Incubate the reaction mixture at 95°C for 10 minutes.
- Allow the reaction to cool to room temperature.
- Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
- For purification, activate a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
- Load the reaction mixture onto the C18 cartridge.
- Wash the cartridge with sterile water (10 mL) to remove unreacted ^{68}Ga .
- Elute the final product, ^{68}Ga -DOTA-Tetrazine, with a small volume of ethanol (0.5-1 mL).

- Evaporate the ethanol under a stream of nitrogen and reconstitute the final product in sterile saline for injection.

Protocol 2: Pretargeted PET Imaging in a Xenograft Mouse Model

This protocol outlines a general procedure for in vivo pretargeted PET imaging.

Materials:

- Tumor-bearing mice (e.g., athymic nude mice with subcutaneous xenografts)
- TCO-modified monoclonal antibody (e.g., A33-TCO)
- Radiolabeled tetrazine (e.g., ^{64}Cu -Tz-Bn-NOTA)
- PET/CT scanner
- Anesthesia (e.g., isoflurane)
- Sterile saline for injection

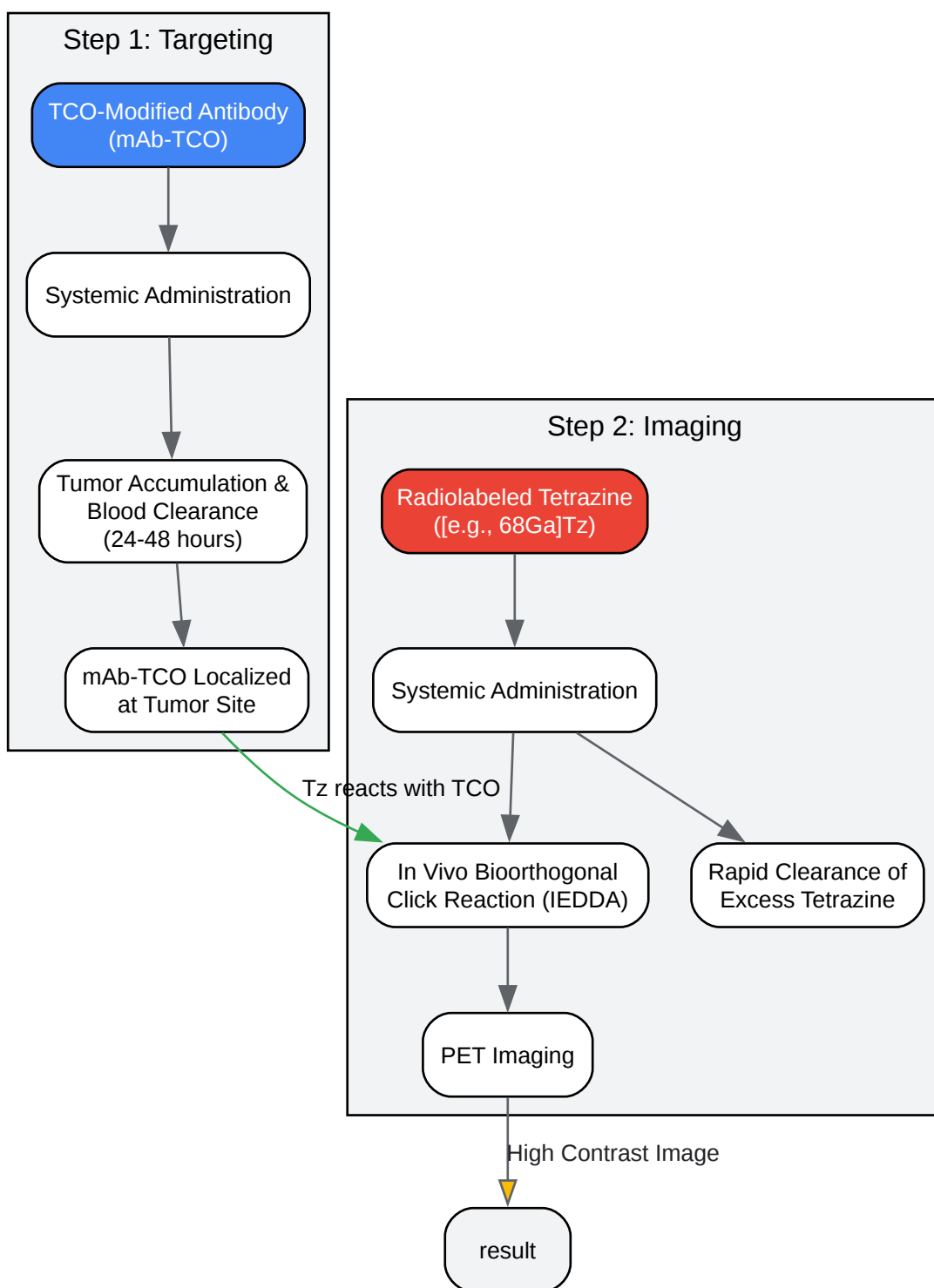
Procedure:

- **Antibody Administration:** Inject the mice with the TCO-modified antibody (e.g., 100 μg of A33-TCO) via the tail vein.
- **Accumulation Period:** Allow the antibody to accumulate at the tumor and clear from circulation for 24 to 48 hours. The optimal time interval should be determined empirically for each antibody.
- **Radiotracer Administration:** Anesthetize the mice and inject the radiolabeled tetrazine (e.g., 10-12 MBq of ^{64}Cu -Tz-Bn-NOTA) via the tail vein.
- **PET/CT Imaging:** Acquire static or dynamic PET scans at various time points post-injection of the radiotracer (e.g., 1, 4, 12, and 24 hours). A CT scan should be acquired for anatomical co-registration.

- **Image Analysis:** Reconstruct and analyze the PET images to determine the biodistribution of the radiotracer and quantify tumor uptake (%ID/g).
- **(Optional) Ex Vivo Biodistribution:** After the final imaging session, euthanize the mice and harvest major organs and tumors. Weigh the tissues and measure the radioactivity using a gamma counter to confirm the imaging data.

Visualizations

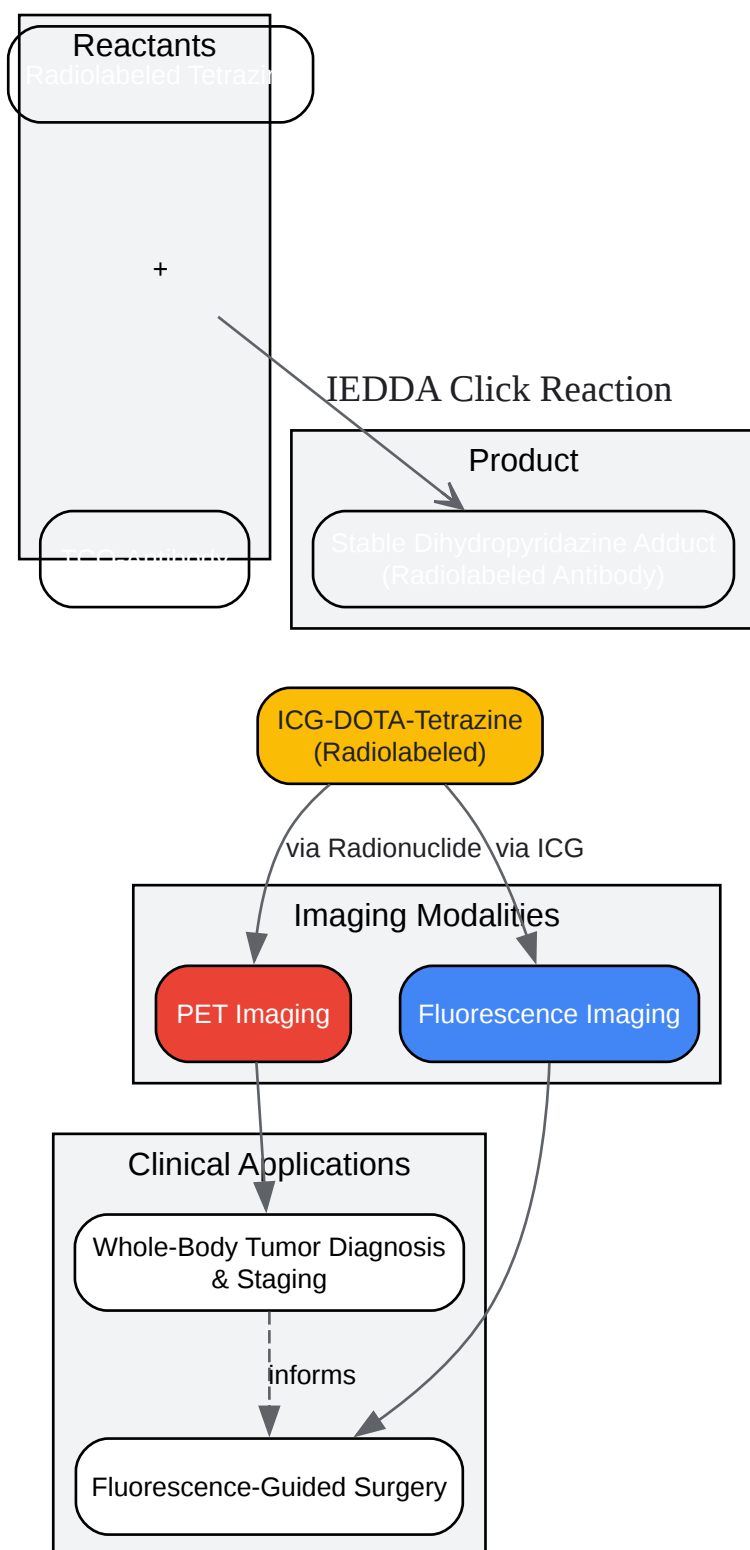
Pretargeted PET Imaging Workflow



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Caption: Workflow of the two-step pretargeted PET imaging strategy.

IEDDA Bioorthogonal Reaction



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